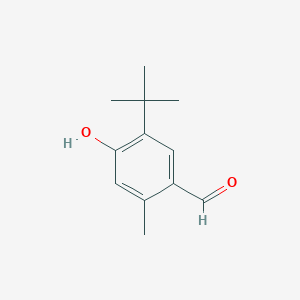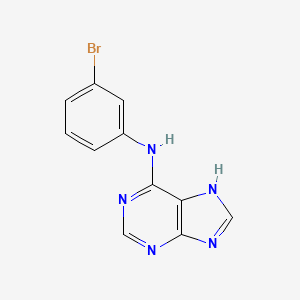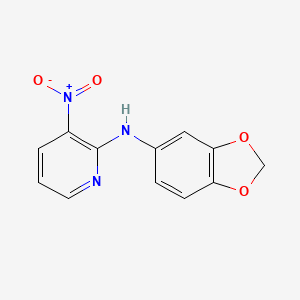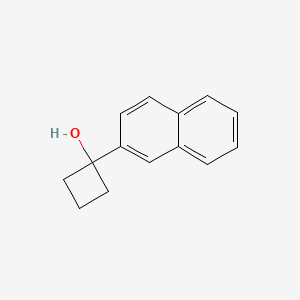![molecular formula C14H12N2OS B8774062 4-(Benzo[d]thiazol-2-ylmethoxy)aniline](/img/structure/B8774062.png)
4-(Benzo[d]thiazol-2-ylmethoxy)aniline
Descripción general
Descripción
4-(Benzo[d]thiazol-2-ylmethoxy)aniline is an organic compound with the molecular formula C14H12N2OS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-ylmethoxy)aniline typically involves the reaction of 2-mercaptobenzothiazole with 4-chloroaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzothiazole attacks the chloro group of 4-chloroaniline, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzo[d]thiazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Benzo[d]thiazol-2-ylmethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 4-(Benzo[d]thiazol-2-ylmethoxy)aniline involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzothiazol-2-yl)aniline
- 4-(Benzothiazol-2-yl)phenol
- 2-(Benzothiazol-2-yl)ethanol
Uniqueness
4-(Benzo[d]thiazol-2-ylmethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H12N2OS |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-ylmethoxy)aniline |
InChI |
InChI=1S/C14H12N2OS/c15-10-5-7-11(8-6-10)17-9-14-16-12-3-1-2-4-13(12)18-14/h1-8H,9,15H2 |
Clave InChI |
KCWSMMWAHNAHFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)COC3=CC=C(C=C3)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Bromo-2-phenylimidazo[1,2-A]pyridin-7-amine](/img/structure/B8774037.png)



![(R)-2-[(N-acetyl-N-methylamino)methyl]pyrrolidine](/img/structure/B8774075.png)
